REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].C(N(CC)CC)C.Cl[C:21](=[O:27])[C:22]([O:24][CH2:25][CH3:26])=[O:23]>C1COCC1>[CH2:25]([O:24][C:22](=[O:23])[C:21]([NH:6][CH2:5][C:4]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:3]=1[O:2][CH3:1])=[O:27])[CH3:26]
|
Name
|
|
Quantity
|
8.3 mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC(=C1)OC
|
Name
|
|
Quantity
|
16.7 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1140 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 minutes at from 5° C. to 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A clean and dry jacketed reactor
|
Type
|
CUSTOM
|
Details
|
was equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
The reactor was flushed with nitrogen gas for at least 15 minutes
|
Type
|
ADDITION
|
Details
|
head column and charged to the batch at such a rate that the internal temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
CUSTOM
|
Details
|
Solids formed approximately ⅓ into the addition
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
When complete, the reaction was warmed to from 20° C. to 25° C
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with 22,580 mL of 1 N HCl
|
Type
|
WASH
|
Details
|
The organic phase was then washed with 12,600 mL saturated sodium bicarbonate
|
Type
|
WASH
|
Details
|
Next, the organic phase was washed with 12,463 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a thin pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated at from 40° C. to 45° C. to a yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)NCC1=C(C=C(C=C1)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.7 mol | |
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |